molecular formula C16H12Br2N2O2 B3513273 1,4-bis(4-bromophenyl)-2,5-piperazinedione

1,4-bis(4-bromophenyl)-2,5-piperazinedione

Cat. No.: B3513273
M. Wt: 424.09 g/mol
InChI Key: UQKBMRDVAJNSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, compounds like “1,4-bis(4-bromophenyl)-2,5-piperazinedione” are part of a larger class of organic compounds known as aromatic compounds. These compounds contain a ring of atoms that exhibit resonance, which gives them unique chemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution or cross-coupling reactions . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and their electronic structure.


Chemical Reactions Analysis

The chemical reactions of aromatic compounds are typically studied using a variety of techniques, including spectroscopic methods and computational chemistry . These studies can provide insights into the reactivity of the compound and its potential uses.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using a variety of laboratory techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is typically studied using a combination of experimental techniques and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies and by referencing material safety data sheets (MSDS). These resources provide information on the potential health risks associated with exposure to the compound and recommendations for safe handling .

Future Directions

The future directions for research on a compound like “1,4-bis(4-bromophenyl)-2,5-piperazinedione” would likely involve further studies to fully elucidate its properties and potential applications. This could include research into its potential uses in fields such as materials science, pharmaceuticals, or chemical synthesis .

Properties

IUPAC Name

1,4-bis(4-bromophenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O2/c17-11-1-5-13(6-2-11)19-9-16(22)20(10-15(19)21)14-7-3-12(18)4-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKBMRDVAJNSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis(4-bromophenyl)-2,5-piperazinedione
Reactant of Route 2
Reactant of Route 2
1,4-bis(4-bromophenyl)-2,5-piperazinedione
Reactant of Route 3
Reactant of Route 3
1,4-bis(4-bromophenyl)-2,5-piperazinedione
Reactant of Route 4
Reactant of Route 4
1,4-bis(4-bromophenyl)-2,5-piperazinedione
Reactant of Route 5
1,4-bis(4-bromophenyl)-2,5-piperazinedione
Reactant of Route 6
1,4-bis(4-bromophenyl)-2,5-piperazinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.